Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate
Description
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is a lithium salt of a substituted pyrazine derivative. The compound features a pyrazine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an acetate moiety at the 2-position. Pyrazine derivatives are known for their aromatic heterocyclic structure, which often confers unique electronic and steric properties, making them valuable in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetate group contributes to solubility and metal coordination behavior. Lithium salts are frequently employed in medicinal chemistry due to their bioavailability and ion transport properties .
Properties
Molecular Formula |
C7H4F3LiN2O2 |
|---|---|
Molecular Weight |
212.1 g/mol |
IUPAC Name |
lithium;2-[6-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C7H5F3N2O2.Li/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14;/h2-3H,1H2,(H,13,14);/q;+1/p-1 |
InChI Key |
KVUVYLYHDQCCSU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=C(C=N1)C(F)(F)F)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Trifluoromethyl)pyrazine-2-yl Acetic Acid Precursors
The common precursor for the lithium salt is the 6-(trifluoromethyl)pyrazine-2-yl acetic acid or its esters. Preparation of this intermediate typically involves:
Halogenation and trifluoromethylation of pyrazine derivatives : For example, methyl 3-chloropyrazine-2-carboxylate can be reacted with fluorosulfonyl difluoroacetate in the presence of copper(I) iodide catalysts under elevated temperatures (100–115 °C) in solvents like dimethylformamide and toluene to introduce trifluoromethyl groups on the pyrazine ring.
Hydrolysis of esters to acids : The methyl or tert-butyl esters of 6-(trifluoromethyl)pyrazine-2-yl acetate are hydrolyzed using lithium hydroxide in tetrahydrofuran (THF) or aqueous media at elevated temperatures (approx. 70 °C) for 1–3 hours to yield the corresponding acid.
Formation of Lithium Salt
The lithium salt is prepared by neutralizing the free acid with lithium hydroxide. A typical procedure involves:
Dissolving the 6-(trifluoromethyl)pyrazine-2-yl acetic acid in a suitable solvent such as THF or a mixture of water and organic solvents.
Adding lithium hydroxide solution gradually under stirring at temperatures ranging from ambient to 70 °C.
The reaction proceeds for 1–3 hours until complete conversion is confirmed by analytical methods.
The product is isolated by concentration under reduced pressure, adjusting pH if necessary, followed by filtration and drying to obtain Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate as a crystalline solid.
Alternative Synthetic Routes and Purification
Esterification and subsequent hydrolysis : Some methods involve initial synthesis of tert-butyl or methyl esters of the target acid, followed by hydrolysis with lithium hydroxide to improve yield and purity.
Use of coupling agents : For related pyrazine derivatives, carbodiimide-mediated coupling (e.g., N,N-dicyclohexylcarbodiimide with hydroxybenzotriazole) has been employed to form amide intermediates, which can be hydrolyzed or transformed into lithium salts.
Crystallization : The lithium salt can be purified by recrystallization from solvent mixtures such as n-heptane and water at controlled temperatures (below 40 °C), which enhances the crystalline form and purity.
Reaction Conditions and Yields
Analytical Characterization
The intermediates and final lithium salt are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR to confirm the chemical structure and purity.
Melting Point Determination : To assess the crystalline form and purity.
Mass Spectrometry (MS) : Confirms molecular weight and composition.
Elemental Analysis : Validates the elemental composition consistent with the expected formula.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Metal Salts
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate can be compared to analogous sodium or potassium salts of the same anion. Key differences include:
- Solubility : Lithium salts generally exhibit lower aqueous solubility compared to sodium or potassium counterparts due to smaller ionic radius and higher charge density of Li⁺.
- Bioavailability : Lithium’s smaller ionic radius may enhance membrane permeability in biological systems, whereas sodium/potassium salts are more prevalent in extracellular environments.
| Property | Lithium Salt | Sodium Salt (Hypothetical) | Potassium Salt (Hypothetical) |
|---|---|---|---|
| Aqueous Solubility | Moderate | High | High |
| Ionic Radius (Å) | 0.76 (Li⁺) | 1.02 (Na⁺) | 1.38 (K⁺) |
| Thermal Stability | High (due to strong Li-O bond) | Moderate | Moderate |
Comparison with Pyrazine Derivatives
The trifluoromethyl-pyrazine core differentiates this compound from other pyrazine-based analogs:
- 6-(Trifluoromethyl)pyrazine vs. 6-Methylpyrazine : The -CF₃ group increases electronegativity and steric bulk, reducing π-π stacking interactions but enhancing resistance to oxidative metabolism .
- Pyrazine vs. Pyrimidine: A structurally related compound in EP 4 374 877 A2 features a pyrimidine ring (two nitrogens at 1,3-positions) instead of pyrazine (1,4-nitrogens).
| Property | 6-(Trifluoromethyl)pyrazine | 6-Methylpyrazine | Pyrimidine Analog (from EP 4 374 877) |
|---|---|---|---|
| LogP (Lipophilicity) | ~1.8 (estimated) | ~0.9 | ~2.1 |
| Metabolic Stability | High | Moderate | High |
| Hydrogen Bond Acceptor | 4 (2 N, 2 O) | 3 (2 N, 1 O) | 5 (2 N, 3 O) |
Functional Group Modifications
- Acetate vs. Carboxylate : The acetate group (-CH₂COO⁻) provides a flexible linker for metal coordination, whereas bulkier carboxylates (e.g., benzoate) may hinder solubility.
- Trifluoromethyl vs. Chloro Substituents : -CF₃ is more electron-withdrawing than -Cl, reducing electron density on the pyrazine ring and altering reactivity in cross-coupling reactions.
Biological Activity
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a lithium ion coordinated with a pyrazine derivative that contains a trifluoromethyl group. The presence of the trifluoromethyl moiety enhances lipophilicity, which may improve the compound's biological efficacy by facilitating better membrane permeability and binding affinity to target proteins.
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazine ring play crucial roles in its binding affinity and activity. The compound is primarily investigated for its potential to modulate various biochemical pathways, particularly in the context of drug discovery.
Target Pathways
- Protein Degradation : The compound acts as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation via the ubiquitin-proteasome system.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
Biological Activity
Recent studies have focused on the biological activities of this compound, revealing promising results:
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Cells : In vitro assays showed that the compound induced apoptosis in several cancer cell lines. The IC50 values indicated potent cytotoxicity, suggesting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Enhanced lipophilicity may facilitate absorption through biological membranes.
- Distribution : The compound's ability to bind to proteins may affect its distribution throughout the body.
- Metabolism : Ongoing research aims to elucidate metabolic pathways and identify potential metabolites that contribute to its biological effects.
- Excretion : Understanding excretion pathways is crucial for assessing long-term safety and efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving coupling reactions, acid/base-mediated deprotection, and salt formation. For example, trifluoromethylpyrazine intermediates are reacted with lithium acetate under controlled pH (adjusted using 6 N HCl or NaOH) to form the lithium salt. Yield optimization relies on stoichiometric control, inert atmospheres (e.g., nitrogen), and catalysts like tris(dibenzylideneacetone)dipalladium. Reverse-phase chromatography (C18 columns with acetonitrile/water mobile phases) is critical for purification .
Q. How is this compound characterized using analytical techniques?
- Methodological Answer : LCMS and HPLC are primary tools. LCMS confirms molecular weight (e.g., m/z 393 [M+H]+) and fragmentation patterns, while HPLC (e.g., YMC-Actus Triart C18 columns) assesses purity via retention times (e.g., 1.40 minutes under SMD-TFA05 conditions). Method validation includes consistency across mobile phases (e.g., MeCN/water with 0.1% formic acid) .
Q. What purification strategies are effective for isolating this lithium salt?
- Methodological Answer : Solvent extraction (ethyl acetate/water partitioning) removes polar impurities, followed by magnesium sulfate drying. For challenging separations, silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC under acidic conditions (formic acid modifiers) ensures high purity. Hexane/ethyl acetate recrystallization may further reduce byproducts .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
- Methodological Answer : X-ray crystallography with SHELXL software is preferred for refining crystal structures. High-resolution data collection (λ = 0.71073 Å) and twinning analysis (Hooft/Y parameter checks) resolve disorder in trifluoromethyl groups. Hydrogen bonding networks are modeled using restraints for acetate-lithium interactions .
Q. What strategies address stability challenges during synthesis under acidic conditions?
- Methodological Answer : Stability is pH-dependent. Below pH 3, protonation of the pyrazine ring risks decomposition. Buffered conditions (pH 4–6) with sodium phosphate or acetate mitigate this. Real-time monitoring via inline HPLC detects degradation products, while inert atmospheres prevent oxidative side reactions .
Q. How can catalytic efficiency be improved in palladium-mediated coupling steps?
- Methodological Answer : Catalytic systems (e.g., Pd(dba)₂ with xantphos ligands) enhance cross-coupling efficiency. Ligand-to-metal ratios (1:1–2:1) and additives (lithium chloride/formate) suppress Pd black formation. Microwave-assisted heating (85°C, 30 minutes) accelerates reactions without compromising yield .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the pyrazine ring. Solvent effects (DMF, ethyl acetate) are simulated using PCM models. Docking studies (AutoDock Vina) assess interactions with biological targets, guiding functionalization strategies .
Data Contradiction Analysis
-
Discrepancy in Reported Yields : Variations in multi-step yields (e.g., 75% vs. 91%) arise from solvent purity, catalyst lot variability, or crystallization efficiency. Reproducibility requires strict control of anhydrous conditions (magnesium sulfate drying) and standardized workup protocols .
-
HPLC Retention Time Variability : Differences in retention times (e.g., 0.29 vs. 1.40 minutes) reflect column aging or mobile phase pH. Calibration with internal standards (e.g., trifluoroacetic acid) and column regeneration (30% MeCN washes) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
